![molecular formula C24H21N7O2 B2588767 N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-85-9](/img/structure/B2588767.png)
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. Its unique structure features a fused triazole and pyrimidine ring system, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C24H21N7O2
- Molecular Weight : 439.5 g/mol
- CAS Number : 539837-85-9
Property | Value |
---|---|
Molecular Weight | 439.5 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various studies. For instance, it may inhibit kinases that are crucial in cancer cell proliferation.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It has been reported to have significant activity against colon carcinoma HCT-116 cells with an IC50 value of approximately 6.2 μM .
- Antimicrobial Properties : Some derivatives within the triazolopyrimidine class have demonstrated antibacterial activity against pathogenic bacteria, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this class:
- Cytotoxicity Studies : In vitro studies have indicated that various derivatives exhibit potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example, certain derivatives showed IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cells .
- Kinase Profiling : A related compound was identified as a multikinase inhibitor with significant inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, which are important targets in cancer therapy .
Structure Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
Modification | Effect on Activity |
---|---|
Methoxy vs Hydroxy | Hydroxy substitutions may alter pharmacodynamics |
Pyridine substitutions | Varying the position can affect receptor binding affinity |
Aplicaciones Científicas De Investigación
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation. In vitro assays have demonstrated that this compound exhibits promising potency against mTOR with an IC50 value of 7.1 nM, indicating strong selectivity over other kinases such as PI3Kα . This selectivity is critical for minimizing off-target effects in therapeutic applications.
Cancer Treatment
The ability of N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide to enhance the sensitivity of hepatocellular carcinoma (HCC) cells to radiotherapy has been documented. This radiosensitization effect could lead to improved outcomes in patients undergoing radiotherapy for HCC . Additionally, the compound's mechanism as a selective mTOR inhibitor positions it as a potential candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Synthesis and Characterization
The synthesis of this compound involves several steps, starting from readily available precursors through methods such as condensation reactions and cyclization techniques. The characterization is typically performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Study on mTOR Inhibition
A notable study focused on the compound's role in inhibiting mTOR revealed that it not only inhibits tumor growth but also enhances the effectiveness of radiotherapy in HCC models. In this study, various concentrations of the compound were tested in combination with radiation treatment, demonstrating a dose-dependent increase in cell death among treated cells compared to controls .
Virtual Screening Approaches
Another research initiative employed virtual screening techniques to identify this compound among others as a potential lead for drug development targeting mTOR pathways. The results indicated that modifications to the structure could further enhance its inhibitory effects and selectivity .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-7-3-4-8-19(18)33-2)21(17-6-5-11-26-14-17)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBXFSYPJFSSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.